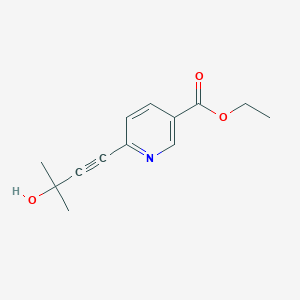![molecular formula C15H26O6 B1624576 Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate CAS No. 23550-28-9](/img/structure/B1624576.png)
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate involves several steps. One common method includes the reaction of tert-butyl alcohol with ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures and pressures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reagent in various synthetic reactions . In biology, it is employed in proteomics research to study protein structures and functions . In medicine, it may be used in the development of new pharmaceuticals and therapeutic agents . Additionally, it has applications in the industrial sector, particularly in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate involves its interaction with specific molecular targets and pathways . The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of certain enzymes . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate can be compared with other similar compounds, such as:
Ethyl tert-butyl ether: This compound is used as an antiknock additive in gasoline.
Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: This compound is used in various chemical reactions and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structural properties and its applications in proteomics research .
Eigenschaften
IUPAC Name |
1-O,1-O-ditert-butyl 2-O-ethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-8-19-11(16)9-10(12(17)20-14(2,3)4)13(18)21-15(5,6)7/h10H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWMYQZIMKZKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444154 | |
| Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23550-28-9 | |
| Record name | TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














